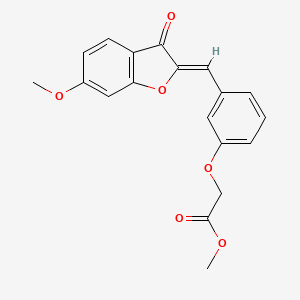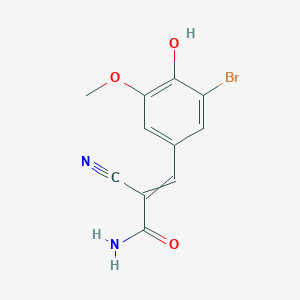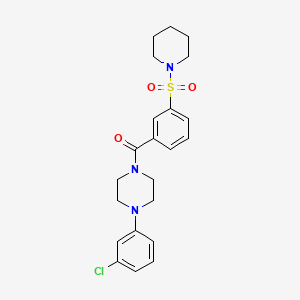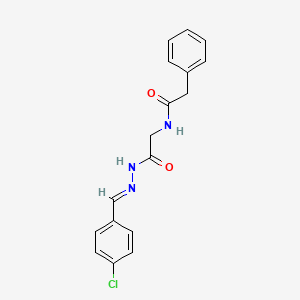
(R)-tert-butyl 2-methylaziridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-butyl 2-methylaziridine-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Rhodium(I) Catalyzed Carbonylative Ring Expansion
The study by Ardura, López, and Sordo (2006) provides insights into the rhodium(I)-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, highlighting the impact of substituents on the aziridine ring on reaction outcomes. Although it specifically discusses N-tert-butyl-2-phenylaziridine and not the exact compound , the mechanisms detailed can be relevant for understanding how similar compounds might behave under catalytic conditions, potentially offering routes to beta-lactams, important molecules in the synthesis of various chemicals (Ardura, López, & Sordo, 2006).
Photochemical and Thermal Synthesis
Bonnet et al. (2003) discuss the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, demonstrating the versatility of certain ligands in creating complexes that are significant for their roles in light-induced reactions. This research, while not directly related, underscores the potential of structurally similar compounds in facilitating the synthesis and modification of coordination complexes, which are crucial in materials science and catalysis (Bonnet et al., 2003).
Synthesis of Chiral Auxiliaries
The work by Studer, Hintermann, and Seebach (1995) on the synthesis and applications of a new chiral auxiliary highlights the critical role of tert-butyl substituted compounds in enantioselective synthesis. Such compounds, including (R)-tert-butyl 2-methylaziridine-1-carboxylate, could be essential in creating chiral environments for asymmetric synthesis, indicating their importance in the production of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Highly Stereoselective Hydroformylation
Research on the hydroformylation of (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivatives, as discussed by Kollár and Sándor (1993), underscores the potential of tert-butyl substituted aziridines and similar compounds in stereoselective synthesis. The selective formation of valuable intermediates for amino acid derivatives suggests applications in synthesizing complex organic molecules (Kollár & Sándor, 1993).
Anionic Cascade Recyclization
Ivanov (2020) explored the anionic cascade recyclization of certain heterocyclic systems, demonstrating the reactivity and transformation possibilities of compounds with tert-butyl groups. This study indicates the potential for this compound to participate in complex reaction networks leading to novel heterocyclic compounds (Ivanov, 2020).
Mecanismo De Acción
Target of Action
The primary target of ®-tert-butyl 2-methylaziridine-1-carboxylate is Protein Disulfide Isomerase A1 (PDIA1) . PDIA1 is an enzyme containing catalytically active thiol groups, which are usually located in the endoplasmic reticulum (ER). In the case of malignant transformation, PDIA1 can migrate to the cell surface .
Mode of Action
The ®-tert-butyl 2-methylaziridine-1-carboxylate interacts with its target, PDIA1, by alkylation . The high strain energy of the aziridine ring in the compound promotes high reactivity towards nucleophiles, such as the thiol group of the cysteine in PDIA1 . This reaction mainly proceeds with ring opening and generation of alkylated products .
Biochemical Pathways
The interaction of ®-tert-butyl 2-methylaziridine-1-carboxylate with PDIA1 affects the protein folding process in the ER . PDIA1 plays a crucial role in the correction of the 3D structure of native proteins synthesized in the ER . By inhibiting PDIA1, the compound can disrupt this process, potentially leading to the accumulation of misfolded proteins .
Result of Action
The inhibition of PDIA1 by ®-tert-butyl 2-methylaziridine-1-carboxylate can lead to the disruption of protein folding in the ER . This could potentially lead to the accumulation of misfolded proteins, triggering cellular stress responses .
Action Environment
The action of ®-tert-butyl 2-methylaziridine-1-carboxylate can be influenced by various environmental factors. For instance, the pH level can affect the compound’s reactivity. It has been demonstrated that nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles indeed take place only in acidic solutions
Propiedades
IUPAC Name |
tert-butyl (2R)-2-methylaziridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIJOWSVJKBFP-VJSCVCEBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)

![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)
![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2728095.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)


